molecular formula C11H13NO3 B13324917 1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid

1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B13324917
M. Wt: 207.23 g/mol
InChI Key: APJWIPQWTMGJIH-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 3-aminophenyl substituent and a hydroxyl group on the cyclobutane ring.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-(3-aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H13NO3/c12-8-3-1-2-7(4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6,12H2,(H,14,15)

InChI Key

APJWIPQWTMGJIH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC(=CC=C2)N)C(=O)O)O

Origin of Product

United States

Preparation Methods

Hydroxylation and Carboxylation

Hydroxylation can be achieved through oxidation reactions, while carboxylation might involve the conversion of an existing functional group into a carboxylic acid. For example, the oxidation of an alkyl group to a carboxylic acid using potassium permanganate or chromium trioxide could be applicable.

Related Compounds and Their Syntheses

1-Amino-3-hydroxycyclobutane-1-carboxylic acid

Data Tables

Due to the lack of specific data on the synthesis of 1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid, no detailed tables can be provided. However, the following table illustrates a hypothetical synthetic pathway based on related compounds:

Step Reaction Reagents Conditions
1 Cyclobutane ring formation Alkene, catalyst High pressure, heat
2 Introduction of 3-aminophenyl group 3-Aminophenyl donor, catalyst Solvent, temperature control
3 Hydroxylation Oxidizing agent Solvent, temperature control
4 Carboxylation Carboxylation reagent Solvent, temperature control

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group produces an alcohol.

Scientific Research Applications

1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The cyclobutane ring provides a rigid framework that influences the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
1-(3-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid 3-Cl (phenyl), 3-OH (cyclobutane) C₁₁H₁₁ClO₃ 226.66 Precautionary GHS labeling; research use
(1s,3s)-1-(4-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid 4-Cl (phenyl), 3-OH (cyclobutane) C₁₁H₁₁ClO₃ 226.66 Silica gel purification; synthetic intermediate
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid 3-Cl (phenyl), 3-CH₃ (cyclobutane) C₁₂H₁₃ClO₂ 224.69 Powder form; H302/H315/H319 hazard warnings
1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride NH₂ (cyclobutane), benzyloxy (cyclobutane) C₁₂H₁₆ClNO₃ 257.71 Hydrochloride salt; potential solubility enhancement
1-Amino-3-hydroxycyclobutane-1-carboxylic acid NH₂ (cyclobutane), 3-OH (cyclobutane) C₅H₉NO₃ 131.13 Research use; low molecular weight
1-(3-Chloro-4-fluorophenyl)-3-hydroxycyclobutane-1-carboxylic acid 3-Cl,4-F (phenyl), 3-OH (cyclobutane) C₁₁H₁₀ClFO₃ 244.64 Dual halogen substitution; synthetic intermediate
1-(3-Cyanophenyl)-3-hydroxycyclobutane-1-carboxylic acid 3-CN (phenyl), 3-OH (cyclobutane) C₁₂H₁₁NO₃ 217.22 Nitrile group for electronic modulation

Impact of Substituents on Properties

  • Electronic Effects: Electron-withdrawing groups (e.g., Cl, F, CN) increase the acidity of the carboxylic acid moiety, enhancing reactivity in coupling reactions . The amino group (-NH₂) in the target compound may improve solubility via hydrogen bonding, contrasting with hydrophobic groups like methyl (-CH₃) .
  • Halogenated analogs (e.g., 3-Cl, 4-F) could exhibit enhanced binding to hydrophobic enzyme pockets .
  • Synthetic Applications: Hydroxyl and benzyloxy groups facilitate derivatization, as seen in the synthesis of pyrazole and pyridazinone derivatives .

Biological Activity

1-(3-Aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities. Characterized by the presence of an amino group, a hydroxyl group, and a carboxylic acid group, this compound exhibits a range of interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H13_{13}N\O3_{3}
  • IUPAC Name : this compound
  • Structural Features : The compound features a cyclobutane ring with substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, which can modulate enzyme activity and influence metabolic pathways.

Antimicrobial Properties

Research indicates that derivatives of cyclobutane compounds, including this compound, exhibit antimicrobial properties. A study highlighted the synthesis of various derivatives that showed significant inhibitory effects against pathogenic fungi, suggesting potential applications in antifungal therapies .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit chitin synthase (CHS), an enzyme critical for fungal cell wall synthesis. In vitro assays demonstrated that certain derivatives possess strong inhibitory activity, indicating that they could serve as leads for developing antifungal agents .

Study on Antifungal Activity

In a comparative study, several cyclobutane derivatives were synthesized and tested for their antifungal activity. The results showed that compounds similar to this compound exhibited moderate to excellent activity against various fungi, including Cryptococcus neoformans. The most potent derivative had a minimal inhibitory concentration (MIC) of 4 μg/mL .

Enzyme Interaction Studies

Another study investigated the binding affinity of this compound to CHS. Using molecular docking simulations, researchers found that the compound effectively binds to the active site of the enzyme, potentially blocking substrate access and inhibiting enzyme function .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
1-Amino-2-hydroxycyclobutane-1-carboxylic acidStructureModerate antimicrobial activity
1-Amino-4-hydroxycyclobutane-1-carboxylic acidStructureStrong CHS inhibition
This compoundStructurePromising antifungal agent

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Cyclization of Amino Acids : Utilizing appropriate precursors under controlled conditions.
  • Use of Catalysts : Employing strong acids or bases to facilitate the cyclization process.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-aminophenyl)-3-hydroxycyclobutane-1-carboxylic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven ring closure, followed by functional group modifications. Key steps include:

  • Amino group introduction : Use palladium-catalyzed coupling or reductive amination after nitro precursor synthesis .
  • Hydroxyl group protection : Employ tert-butyldimethylsilyl (TBS) ethers to prevent side reactions during carboxylation .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization improves purity (>95%) .
    • Yield Optimization : Adjust solvent polarity (e.g., THF/water mixtures) and temperature (0–25°C) to stabilize intermediates. Microwave-assisted synthesis reduces reaction time by 30–50% .

Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aminophenyl at C1, hydroxyl at C3). Coupling constants (J = 8–12 Hz) indicate cyclobutane ring strain .
  • X-ray Crystallography : Resolves stereochemistry (e.g., cis/trans hydroxy-aminophenyl arrangement) and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical vs. observed ± 0.001 Da) .

Advanced Research Questions

Q. What strategies resolve stereochemical challenges in synthesizing enantiopure forms of this compound?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL derivatives to induce enantioselectivity during cyclobutane formation (ee > 90%) .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis separates diastereomers (e.g., Candida antarctica lipase B, 75% yield) .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) achieve >99% enantiomeric purity .

Q. How do structural modifications (e.g., fluorination or methyl substitution) impact biological activity?

  • Methodological Answer :

  • Fluorination : Replace the hydroxyl group with fluorine to enhance metabolic stability. In vitro assays show a 2.5-fold increase in plasma half-life .
  • Methyl Substitution : Adding a methyl group at C3 reduces steric hindrance, improving binding affinity to target enzymes (IC₅₀ from 12 μM to 4.5 μM) .
  • SAR Studies : Use molecular docking (AutoDock Vina) to correlate substituent size/polarity with activity .

Q. What in vivo biodistribution patterns are observed for radiolabeled analogs of this compound?

  • Methodological Answer :

  • Radiolabeling : Incorporate ¹⁸F or ¹¹C isotopes via prosthetic groups (e.g., [¹⁸F]SFB) for PET imaging .
  • Biodistribution : In murine models, the compound shows rapid renal clearance (T₁/₂ = 15 min) and tumor uptake (SUV = 2.3 ± 0.4) due to amino acid transporter affinity .
  • Metabolic Stability : LC-MS/MS analysis identifies primary metabolites (e.g., glucuronide conjugates) in liver microsomes .

Data Contradictions and Validation

Q. How can conflicting data on the compound’s solubility be reconciled across studies?

  • Methodological Answer :

  • Solvent Systems : Test solubility in DMSO (high), PBS (low), and ethanol (moderate). Discrepancies arise from pH-dependent carboxylate ionization (pKa ≈ 3.8) .
  • Standardization : Use USP guidelines for equilibrium solubility measurements (24 hr agitation, 25°C) .
  • Co-solvency : Add 10% PEG-400 to PBS, increasing solubility from 0.2 mg/mL to 1.5 mg/mL .

Experimental Design Considerations

Q. What controls are essential when evaluating this compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer :

  • Positive Controls : Use cisplatin or doxorubicin to validate assay sensitivity .
  • Vehicle Controls : Include DMSO (≤0.1%) to rule out solvent toxicity .
  • Metabolic Inhibitors : Co-treat with cyclosporin A (P-gp inhibitor) to assess transporter-mediated efflux .

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